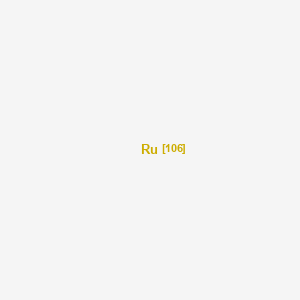
Ruthenium-106
Übersicht
Beschreibung
Ruthenium-106, also known as this compound, is a useful research compound. Its molecular formula is Ru and its molecular weight is 105.90733 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Isotopes - Radioisotopes - Ruthenium Radioisotopes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medical Applications
1.1 Brachytherapy for Uveal Melanoma
Ruthenium-106 is primarily used in brachytherapy, a form of radiation therapy where a radioactive source is placed close to or inside the tumor. It has shown promising results in treating uveal melanoma, a type of eye cancer.
- Case Study: Efficacy in Uveal Melanoma
- A study involving 19 patients treated with Ru-106 plaque brachytherapy reported an 89% local control rate after a median follow-up of 61.5 months. The prescribed dose was 70 Gy to the tumor apex, with significant reductions in tumor size observed post-treatment .
-
Table 1: Patient Outcomes from Ru-106 Brachytherapy
Parameter Value Median Tumor Diameter 9.7 mm Median Tumor Thickness 4.4 mm Local Control Rate 89% Radiation-Induced Complications Cataracts (3 cases), Vitreal hemorrhage (2 cases)
1.2 Treatment of Circumscribed Choroidal Hemangiomas
Another application of Ru-106 is in the treatment of circumscribed choroidal hemangiomas (CCH). A retrospective study showed that patients treated with Ru-106 brachytherapy experienced significant improvements in visual acuity and tumor reduction.
- Case Study: CCH Treatment Outcomes
- In a study involving seven patients, the mean tumor height decreased from 4.76 mm to 1.70 mm after treatment, with all patients showing improvement in best corrected visual acuity (BCVA) .
-
Table 2: CCH Treatment Results
Parameter Pre-Treatment Post-Treatment Mean Tumor Height 4.76 mm 1.70 mm Mean BCVA Improvement Not specified Significant improvement
Industrial Applications
2.1 Nuclear Energy and Hydrogen Production
This compound has potential applications in nuclear energy processes, particularly in hydrogen production through nuclear heat.
- Synergistic Hydrogen Production
- Research indicates that Ru-106 can be utilized in high-temperature steam electrolysis and reforming processes to efficiently produce hydrogen while minimizing carbon emissions .
-
Table 3: Hydrogen Production Processes Involving Ru-106
Process Type Description High Temperature Steam Electrolysis Utilizes nuclear heat for efficient hydrogen production Steam-Methane Reforming Combines fossil fuel and nuclear heat for hydrogen generation
Environmental Remediation
This compound's properties have also been studied concerning environmental remediation, especially following nuclear incidents like Fukushima.
Analyse Chemischer Reaktionen
Oxide Formation and Volatility
¹⁰⁶Ru forms volatile ruthenium tetroxide (RuO₄) under oxidative conditions, a critical pathway in nuclear reprocessing. Key reactions include:
-
RuO₂ oxidation :
-
Reductive trapping : RuO₄ reacts with ligands like terpyridine (ttpy) to form stable complexes:
Table 1: Reactive Fractions of ¹⁰⁶Ru in Ligand-Based Trapping
| Reaction Components | % ¹⁰⁶Ru in ttpyRuCl₃ | % ¹⁰⁶Ru in Ru(ttpy)₂₂ | Total Reactive Fraction |
|---|---|---|---|
| β-RuCl₃ + ttpy + ¹⁰⁶Ru | 14.0 ± 3.9 | 11.2 ± 2.0 | 27.2 ± 9.0 |
| Carrier-free ¹⁰⁶Ru + ttpy | — | 28.6 ± 2.6 | 28.6 ± 2.6 |
| Data from radiochemical experiments showing ligand-dependent partitioning . |
Halide Interactions
¹⁰⁶Ru exhibits distinct reactivity with halogens:
-
Chlorination : Forms stable trichloride (RuCl₃) in two polymorphs (α- and β-forms), critical in aqueous reprocessing:
-
Fluorination : Produces volatile RuF₆ under extreme conditions, though rarely observed in reprocessing due to rapid hydrolysis .
Complexation with Organic Ligands
¹⁰⁶Ru forms stable coordination complexes, critical for its immobilization:
-
Terpyridine complexes : Excess ttpy ligand (0.1 equivalents) binds ¹⁰⁶Ru even at trace concentrations (4.03 × 10¹²-fold molar excess), forming [Ru(ttpy)₂]²⁺ and ttpyRuCl₃ .
-
Nitrosyl complexes : RuNO(NO₃)₃ intermediates form during nitric acid dissolution of spent fuel, preceding RuO₄ generation .
Environmental Behavior
¹⁰⁶Ru’s environmental mobility depends on its chemical form:
| Form | Mobility | Key Transformation Pathways |
|---|---|---|
| RuO₄ (gaseous) | High | → Reduced to RuO₂ or ruthenates in air |
| RuO₂ (solid) | Low | Stable in soil; resists leaching |
| Nitrosyl complexes | Moderate | → Oxidized to RuO₄ under heat |
Isotopic and Forensic Signatures
-
¹⁰⁶Ru/¹⁰³Ru ratio : Measured at ~4,000, indicating young spent fuel (1.5–2 years cooling) inconsistent with standard reprocessing timelines (3+ years) .
-
Source identification : The absence of other fission products (e.g., ¹³⁷Cs) and the ligand reactivity profile directly implicate nuclear fuel reprocessing, specifically the PUREX process .
Case Study: 2017 Eurasian Release
Eigenschaften
CAS-Nummer |
13967-48-1 |
|---|---|
Molekularformel |
Ru |
Molekulargewicht |
105.90733 g/mol |
IUPAC-Name |
ruthenium-106 |
InChI |
InChI=1S/Ru/i1+5 |
InChI-Schlüssel |
KJTLSVCANCCWHF-BKFZFHPZSA-N |
SMILES |
[Ru] |
Isomerische SMILES |
[106Ru] |
Kanonische SMILES |
[Ru] |
Synonyme |
106Ru radioisotope Ru-106 radioisotope Ruthenium-106 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details














Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













